molecular formula C21H13N5S B13729211 2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile

2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile

Cat. No.: B13729211
M. Wt: 367.4 g/mol
InChI Key: HAQHECVPKURMJV-UHFFFAOYSA-N
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Description

2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile (CAS: 2512845-03-1) is a heterocyclic compound featuring a fused [1,2,5]thiadiazolo[3,4-c]pyridine core with phenylene-linked acetonitrile substituents at the 4,7-positions. Its electron-deficient structure and π-conjugated system make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and semiconductors . The compound is synthesized via aromatic nucleophilic substitution (SNAr) and Buchwald–Hartwig cross-coupling reactions, leveraging dibromo precursors .

Properties

Molecular Formula

C21H13N5S

Molecular Weight

367.4 g/mol

IUPAC Name

2-[4-[4-[4-(cyanomethyl)phenyl]-[1,2,5]thiadiazolo[3,4-c]pyridin-7-yl]phenyl]acetonitrile

InChI

InChI=1S/C21H13N5S/c22-11-9-14-1-5-16(6-2-14)18-13-24-19(21-20(18)25-27-26-21)17-7-3-15(4-8-17)10-12-23/h1-8,13H,9-10H2

InChI Key

HAQHECVPKURMJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CN=C(C3=NSN=C23)C4=CC=C(C=C4)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives, while oxidation can produce oxidized forms of the compound .

Scientific Research Applications

2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations

Core Heteroatom Modifications
  • Oxygen/Selenium Analogues : Replacing sulfur in the thiadiazole ring with oxygen or selenium alters electronic properties. For example, [1,2,5]oxadiazolo[3,4-c]pyridine derivatives exhibit reduced fluorescence compared to thiadiazolo counterparts due to weaker electron-withdrawing effects . Selenium analogues ([1,2,5]selenadiazolo[3,4-c]pyridine) show distinct electrochemical behavior, forming stable radical anions upon reduction .
Substituent Variations
  • Alkylthio Groups : 4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine incorporates long alkyl chains, enhancing solubility and liquid crystalline properties. This contrasts with the acetonitrile substituents in the target compound, which prioritize electronic conjugation .
  • Carbonitrile vs. Acetonitrile : Dicarbonitrile derivatives (e.g., [1,2,5]thiadiazolo[3,4-c]pyridine-4,7-dicarbonitrile) lack phenylene spacers, reducing steric hindrance but limiting conjugation .
Table 1: Structural and Electronic Comparison
Compound Name Core Heteroatom Substituents Molecular Weight Key Properties
Target Compound S Phenylene-diacetonitrile 366.44 High electron deficiency, OLED potential
4,7-Bis(dodecylthio) analogue S Dodecylthio ~600 (estimated) Liquid crystalline, enhanced solubility
[1,2,5]Oxadiazolo[3,4-c]pyridine derivative O Phenylene-diacetonitrile ~350 (estimated) Reduced fluorescence
4,7-Dicarbonitrile analogue S Carbonitrile 242.21 Electrochemically reducible

Physicochemical Properties

  • Electrochemical Behavior : The target compound’s acetonitrile groups enhance electron-withdrawing capacity, improving charge transport in electronic devices. In contrast, alkylthio derivatives exhibit lower electron affinity but better processability due to alkyl chains .
  • Optical Properties : Phenylene-acetonitrile substituents extend conjugation, leading to redshifted absorption/emission spectra compared to alkylthio or dicarbonitrile analogues .

Biological Activity

2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile is a complex organic compound with significant potential in medicinal chemistry and material science. Its unique structure allows it to exhibit various biological activities, making it a subject of extensive research. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H13N5S
  • Molecular Weight : 367.43 g/mol
  • IUPAC Name : 2-[4-[4-[4-(cyanomethyl)phenyl]-[1,2,5]thiadiazolo[3,4-c]pyridin-7-yl]phenyl]acetonitrile

Synthesis

The synthesis of this compound typically involves:

  • Starting Material : 2,5-dibromo-3,4-diaminopyridine.
  • Formation of Thiadiazole Ring : Conducted under nitrogen atmosphere using pyridine as a solvent at low temperatures.
  • Purification : Extracted with dichloromethane and dried under reduced pressure.

Biological Activities

The compound has been studied for various biological activities:

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit potent anticancer properties. For instance:

  • A study found that certain pyridine and thiadiazole derivatives showed cytotoxic effects against human cancer cell lines with IC50 values as low as 2.03 µM .
  • The compound's mechanism involves interaction with molecular targets such as the epidermal growth factor receptor (EGFR) .

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities. For example:

  • Compounds similar to this compound have demonstrated effectiveness against various bacterial strains .

Other Biological Activities

Additionally, the compound exhibits:

  • Antiinflammatory and anticonvulsant properties .
  • Potential use in organic electronics due to its semiconducting properties .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • It can undergo nucleophilic aromatic substitution reactions due to the presence of electron-deficient aromatic rings.
  • The binding interactions with proteins involved in cancer pathways suggest a multifaceted mechanism that may include inhibition of key enzymes or receptors .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIC50 values for certain derivatives were lower than standard drugs.
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains.
Material ScienceApplications in organic field-effect transistors due to semiconducting properties.

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